molecular formula C7H8N2O4 B3274935 2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid CAS No. 61736-34-3

2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B3274935
CAS No.: 61736-34-3
M. Wt: 184.15 g/mol
InChI Key: DWMZUSTWMIINOT-UHFFFAOYSA-N
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Description

Structure and Properties: 2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 61736-34-3) is a pyrimidine derivative featuring a 6-methyl substituent on the dihydropyrimidine ring and an acetic acid side chain. Its molecular formula is C₇H₈N₂O₄, with a molecular weight of 200.15 g/mol . The compound’s structure combines a uracil-like scaffold with a carboxylic acid group, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive conjugates, such as antitumor agents or enzyme inhibitors.

Properties

IUPAC Name

2-(6-methyl-2,4-dioxopyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-4-2-5(10)8-7(13)9(4)3-6(11)12/h2H,3H2,1H3,(H,11,12)(H,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMZUSTWMIINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 6-methyluracil with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 6-Methyluracil and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 6-methyluracil is dissolved in a suitable solvent, and chloroacetic acid is added dropwise. The mixture is then heated to reflux for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydroxy derivatives.

Scientific Research Applications

2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural analogs differ in substituents on the pyrimidine ring or side chain, leading to variations in biological activity, solubility, and toxicity. Below is a detailed comparison:

Compound Substituents Molecular Formula CAS Number Key Properties/Applications References
2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid 6-methyl C₇H₈N₂O₄ 61736-34-3 Intermediate for antitumor agents; moderate lipophilicity due to methyl group.
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid 5-fluoro C₆H₅FN₂O₄ 56059-30-4 Antitumor amino acid ester derivatives (e.g., compounds 2a-o); fluorination enhances metabolic stability and DNA-binding affinity.
JF0048 3-(4-chloro-3-nitrobenzyl) C₁₃H₁₀ClN₃O₆ - Aldose reductase inhibitor; selective for human enzymes AKR1B1 and AKR1B10. Nitro and chloro groups improve target specificity.
2-(5-Cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid 5-cyano C₇H₅N₃O₄ 56673-29-1 Electron-withdrawing cyano group increases reactivity in nucleophilic substitutions; potential precursor for fluorescent probes.
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate Ethyl ester (side chain) C₈H₁₀N₂O₄ 4113-98-8 Ester derivative with improved solubility in organic solvents; used as a synthetic intermediate.

Biological Activity

2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O4C_7H_8N_2O_4. It features a pyrimidine ring with two keto groups and a carboxylic acid functional group. The compound's structure can be depicted as follows:

Structure C7H8N2O4\text{Structure }\text{C}_7\text{H}_8\text{N}_2\text{O}_4

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The methodology often includes the use of reagents that facilitate the formation of the pyrimidine ring and subsequent functionalization to introduce the acetic acid moiety.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth: The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound serves as a potential inhibitor for certain enzymes involved in metabolic pathways:

  • Glycosyltransferase Inhibition: Research indicates that modifications to the pyrimidine structure can enhance its inhibitory activity against glycosyltransferases, which are crucial in carbohydrate metabolism .

Case Studies

Several case studies highlight the biological effects and potential therapeutic applications:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized derivatives. Results showed that certain modifications significantly increased activity against resistant strains of bacteria .
  • Glycosyltransferase Inhibitors : Another study focused on the synthesis of glycosyltransferase inhibitors based on the scaffold of this compound. The findings suggested that these inhibitors could be valuable in developing treatments for diseases linked to glycosylation processes .

Data Table: Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits glycosyltransferases
CytotoxicityModerate cytotoxic effects on cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

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